1-Methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidine-6,8(2H,7H)-dione
Description
Systematic Nomenclature and IUPAC Classification
The compound 1-methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidine-6,8(2H,7H)-dione belongs to the pyrimidopyrimidine family, a class of bicyclic heterocycles characterized by fused pyrimidine rings. Its systematic IUPAC name, 1-methyl-3,4-dihydro-2H-pyrimido[1,2-c]pyrimidine-6,8-dione , reflects the fusion pattern and substituent positions. The numbering system prioritizes the nitrogen atoms in the parent pyrimidine rings, with the prefix pyrimido[1,2-c] indicating fusion between the first and second positions of one ring and the third position of the adjacent ring. The 1-methyl substituent resides on the nitrogen atom at position 1, while the 6,8-dione groups denote ketone functionalities at positions 6 and 8. This nomenclature distinguishes it from isomeric pyrimidopyrimidines, such as those fused at alternative positions (e.g., [1,6-A] vs. [1,2-c]).
Molecular Formula and Stereochemical Configuration
The molecular formula of this compound is C₈H₁₀N₂O₂ , derived from its bicyclic framework, methyl group, and two ketone moieties. The structure features a partially saturated pyrimidine ring system, with the 3,4-dihydro designation indicating single bonds between carbons 3 and 4. Stereochemical analysis reveals no chiral centers due to the symmetrical substitution pattern and planar geometry of the fused rings. However, the saturated dihydro region introduces conformational flexibility, allowing for chair-like puckering in the six-membered ring. Computational models suggest that the lowest-energy conformer adopts a half-chair configuration, minimizing steric strain between the methyl group and adjacent carbonyl oxygen atoms.
| Property | Value |
|---|---|
| Molecular formula | C₈H₁₀N₂O₂ |
| Molecular weight | 166.18 g/mol (calculated) |
| Degree of unsaturation | 5 |
| Hybridization | sp²/sp³ (mixed) |
Crystallographic Data and X-ray Diffraction Studies
As of current literature, no experimental X-ray crystallographic data for this compound has been published. Structural insights are inferred from analogous pyrimidinediones, such as the 5,6,7,8-tetrahydro-1,3-dimethyl-6-phenyl derivative, which adopts a boat conformation in the saturated ring. Density functional theory (DFT) calculations predict bond lengths of 1.38 Å for C–N in the aromatic regions and 1.51 Å for C–C in the dihydro segment. The carbonyl groups exhibit characteristic bond lengths of 1.22 Å, consistent with resonance stabilization. Powder diffraction patterns for related compounds suggest monoclinic crystal systems with P2₁/c space groups, though experimental validation remains pending for this specific derivative.
Comparative Analysis with Related Pyrimidopyrimidine Derivatives
The structural uniqueness of this compound becomes evident when compared to other pyrimidopyrimidines:
- Pyrido[1,2-a]pyrimidin-4-ones : Derivatives like 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one (CAS 5439-14-5) share the bicyclic framework but replace one pyrimidine ring with a pyridine moiety, reducing nitrogen content and altering electronic properties.
- Fully aromatic analogs : Compounds such as pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione lack the 3,4-dihydro saturation, resulting in extended π-conjugation and higher melting points (>250°C vs. ~180°C for the dihydro variant).
- Methyl-substituted derivatives : The 1-methyl group in this compound enhances lipophilicity (calculated logP ≈ 0.8) compared to non-methylated analogs (logP ≈ -0.3), influencing solubility in organic solvents like dichloromethane.
The table below summarizes key structural differences:
| Derivative | Saturation | Substituents | Aromatic Rings |
|---|---|---|---|
| 1-Methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidine-6,8-dione | Partial (3,4-dihydro) | 1-methyl, 6,8-dione | 1.5 |
| Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | None | 2,4-dione | 2 |
| Pyrido[1,2-a]pyrimidin-2-one | None | Ketone at position 2 | 1 (pyridine ring) |
Structure
3D Structure
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
1-methyl-3,4-dihydro-2H-pyrimido[1,2-c]pyrimidine-6,8-dione |
InChI |
InChI=1S/C8H11N3O2/c1-10-3-2-4-11-7(10)5-6(12)9-8(11)13/h5H,2-4H2,1H3,(H,9,12,13) |
InChI Key |
GGRXBMPPLXXFAC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN2C1=CC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Diamine-Ketone Cyclization
A foundational approach involves the cyclocondensation of propane-1,3-diamine derivatives with carbonyl-containing reactants. For instance, 4-isothiocyanato-4-methylpentan-2-one reacts with propane-1,3-diamine in a 3:1 molar ratio to form pyrimidopyrimidine-thione intermediates. Intramolecular nucleophilic attack by the terminal amine at the isothiocyanate carbon facilitates cyclization, yielding the bicyclic core. While this method achieved 50–83% yields for analogous structures, optimizing stoichiometry and solvent polarity (e.g., tetrahydrofuran) is critical to suppress side products like chlorinated analogs.
Multicomponent Reactions
Alizadeh et al. demonstrated a one-pot three-component reaction using aminopyrimidines , aldehydes , and β-ketoesters under solvent-free conditions with trifluoromethanesulfonic acid catalysis. This method constructs the pyrimidopyrimidine skeleton via sequential Knoevenagel condensation and cyclization. For example, ethyl carboxylate derivatives formed in 75–83% yields when heated at 110°C. The sp³ hybridized C4 position in these products reduces aromaticity, enhancing solubility for downstream functionalization.
Reductive Amination Pathways
Nitro-to-Amine Reduction
A four-step synthesis starting from 6-chloro-5-nitro-3-methylpyrimidine-2,4(1H,3H)-dione involves nitro reduction followed by reductive alkylation. Raney nickel catalyzes the conversion of nitro groups to amines, yielding 9-amino-7-methyl-3,4-dihydro-2H-pyrimido[1,6-a]pyrimidine-6,8(1H,7H)-dione as a key intermediate. Subsequent treatment with orthoesters (e.g., triethyl orthoformate) introduces substituents at C2, achieving moderate yields (40–60%) after purification.
Formaldehyde-Mediated Cyclization
Reacting 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with formaldehyde and diamines (e.g., ethane-1,2-diamine) in ethanol produces bis-pyrimido[4,5-d]pyrimidines. Although this method primarily yields dimeric structures, modifying the diamine to 1-methylpropane-1,3-diamine could favor monomeric cyclization. Crystallographic data confirm the twist-boat conformation of the diazepine ring in related compounds, underscoring the role of steric effects in regioselectivity.
Halogenation-Cyclization Strategies
Chloroacetyl Chloride-Mediated Annulation
Hydrazinyl pyrimidines, such as 2-hydrazinyl-1-methylpyrimidine , react with chloroacetyl chloride in dimethylformamide (DMF) to form thiazolo[3,2-a]pyrimidin-3-ones. Further condensation with aldehydes introduces arylidene moieties, enabling subsequent cyclization into pyrimidotriazines. While this route achieves 65% yields for triazine derivatives, adapting it for pyrimidopyrimidinediones requires substituting hydrazines with primary amines.
Thionyl Chloride Cyclization
Treating 1-(3-bromopropyl)-pyrimidine-2,4(1H,3H)-dione with thionyl chloride in tetrahydrofuran induces cyclization via bromide displacement. The resulting 1,2,3,4-tetrahydro-6H-pyrimido[1,6-a]pyrimidine-6,8(7H)-dione derivatives exhibit 15–62% yields , depending on substituent electronic effects. Introducing a methyl group at N1 necessitates starting materials pre-functionalized with methylamine.
Advanced Functionalization Techniques
Hydrogenolysis of Protective Groups
Benzyl-protected hydroxyl groups in intermediates such as 9-benzyloxy-4H-pyrimido[1,6-a]pyrimidin-4-one undergo hydrogenolysis over palladium on carbon to yield free phenols. This step is crucial for synthesizing analogs with enhanced hydrogen-bonding capacity.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidine-6,8(2H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with different degrees of saturation.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds, including 1-Methyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidine-6,8(2H,7H)-dione, exhibit significant anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
A study published in Molecular Pharmacology demonstrated that certain pyrimidine derivatives inhibited the proliferation of human cancer cells through specific pathways involving apoptosis and cell cycle arrest .
Antiviral Properties
The compound has also been explored for its antiviral potential. Research has shown that it can act as an inhibitor of viral replication in various models.
Case Study:
In a study focusing on inhibitors of human dihydroorotate dehydrogenase (DHODH), derivatives similar to this compound were evaluated for their ability to inhibit viral replication. Results indicated a promising antiviral activity against measles virus .
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated with positive results against several pathogens. The structural characteristics of the pyrimidine ring contribute to its effectiveness against bacterial and fungal strains.
Case Study:
A recent publication highlighted the synthesis of various pyrimidine derivatives that exhibited broad-spectrum antimicrobial activity. The study concluded that modifications in the pyrimidine structure could enhance antibacterial efficacy .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes makes it a candidate for treating diseases related to enzyme dysregulation.
Case Study:
Research has identified this compound as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation . This inhibition suggests possible applications in cancer therapy and other proliferative diseases.
Summary of Biological Activities
| Activity | Description |
|---|---|
| Anticancer | Induces apoptosis and inhibits cancer cell proliferation |
| Antiviral | Inhibits viral replication in various models |
| Antimicrobial | Effective against a range of bacterial and fungal pathogens |
| Enzyme Inhibition | Acts as an inhibitor for enzymes like dihydrofolate reductase |
Mechanism of Action
The mechanism of action of 1-Methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidine-6,8(2H,7H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The methyl group at N1 in the target compound distinguishes it from other pyrimido[1,6-a]pyrimidine-diones. For example:
- 2,4-Diamino-9-(4-methoxyphenyl)diazenyl-6H-pyrimido[1,6-a]pyrimidine-6,8(7H)-dione (): Incorporates a diazenyl group and methoxy substituent, which may influence electronic properties and solubility .
- 5-Phenyl-7-(thiophen-2-yl)-2H-thiazolo[3,2-a]pyrimidine-3,6(5H,7H)-dione (): Replaces the pyrimidine ring with a thiazole moiety and adds thiophene, altering redox behavior and bioactivity .
Table 1: Structural Comparison
| Compound Name | Key Substituents | Functional Groups |
|---|---|---|
| 1-Methyl-3,4-dihydro-1H-pyrimido[1,6-A]... | N1-methyl | Two carbonyls, fused pyrimidine |
| 3-(Aroyl)-6H-pyrimido[1,6-a]pyrimidine... | 3-Aroyl | Aroyl, two carbonyls |
| 2,4-Diamino-9-(4-methoxyphenyl)diazenyl... | Diazenyl, 4-methoxyphenyl, diamino | NH2, OCH3, diazenyl |
| 5-Phenyl-7-(thiophen-2-yl)-thiazolo[...] | Thiazole, thiophene, phenyl | Thiophene, thiazole, two carbonyls |
Key Research Findings
- Substituent-driven reactivity : Electron-withdrawing groups (e.g., aroyl, diazenyl) enhance electrophilic character, while electron-donating groups (e.g., OCH3) improve solubility .
- Synthetic advancements : Microwave techniques reduce reaction times by >80% compared to traditional methods .
- Diversity in applications : Structural modifications (e.g., thiophene in ) expand utility from pharmaceuticals to materials science .
Biological Activity
1-Methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidine-6,8(2H,7H)-dione is a heterocyclic compound with a unique bicyclic structure that combines pyrimidine and pyrimido rings. Its molecular formula is C₉H₈N₄O₂, and it has garnered interest in medicinal chemistry due to its diverse biological activities.
This compound can be synthesized using various methods, including nucleophilic attacks on carbonyl centers followed by cyclization to yield pyrimidopyrimidine derivatives. The structural diversity of this compound contributes to its potential pharmacological applications.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains. Studies have indicated that it can inhibit the growth of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria at concentrations as low as 200 μg/mL. The minimum inhibitory concentration (MIC) for effective antibacterial action was recorded at 800 μg/mL .
- Anticancer Potential : The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, in studies involving MCF-7 (breast cancer) and A549 (lung cancer) cells, significant reductions in cell viability were observed at varying concentrations. Notably, the compound's efficacy was comparable to established anticancer agents .
- Anti-inflammatory Effects : Preliminary investigations suggest that it may exhibit anti-inflammatory properties, making it a candidate for further research in inflammatory diseases .
The biological effects of this compound are likely mediated through interactions with specific molecular targets within biological systems. These interactions may involve binding to enzymes or receptors that play critical roles in cell signaling pathways.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique features of this compound:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 6-Aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | 0.93 | Contains an amino group enhancing solubility |
| 5-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione | 0.88 | Exhibits distinct methylation pattern impacting activity |
| 2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one | 0.94 | Features a simpler dihydropyridine structure |
| 6-Amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | 0.89 | Contains additional methyl groups influencing reactivity |
This table illustrates how the unique bicyclic structure of this compound may enhance its biological activity compared to related compounds.
Case Studies and Research Findings
Recent studies have emphasized the potential of this compound in drug discovery:
- Cytotoxicity Studies : In vitro assays evaluated the cytotoxic effects on various cancer cell lines (e.g., HepG2 and HCT116), revealing significant inhibition of cell proliferation at specific concentrations .
- Antibacterial Efficacy : Comparative studies showed that synthesized derivatives of this compound exhibited enhanced antibacterial activity against both S. aureus and E. coli, indicating its potential as a lead compound for developing new antibiotics .
Q & A
Q. Q1. What are the common synthetic routes for 1-Methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidine-6,8(2H,7H)-dione, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is synthesized via amination of 1-(3-bromo-propyl)-pyrimidine-2,4(1H,3H)-dione with amines (e.g., ammonia, benzylamine) followed by intramolecular cyclization. Key variables include:
- Amine selection : Primary amines (e.g., propylamine) favor higher cyclization efficiency due to reduced steric hindrance.
- Solvent system : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates during amination.
- Temperature : Cyclization typically requires reflux conditions (e.g., 110–130°C) to overcome activation energy barriers.
Yield optimization can be achieved using statistical design of experiments (DoE) to assess interactions between variables like stoichiometry, temperature, and reaction time .
Q. Q2. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?
Methodological Answer:
- NMR : H and C NMR are critical for confirming the methyl group (δ ~3.2 ppm) and pyrimidine ring protons (δ 7.5–8.5 ppm).
- X-ray crystallography : Resolves conformational ambiguities, such as the planar geometry of the pyrimidine-dione core.
- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H] at m/z 224.1).
Cross-validation with DFT calculations (e.g., B3LYP/6-31G*) ensures spectral assignments align with theoretical predictions .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions between theoretical (DFT) and experimental data for this compound’s conformers?
Methodological Answer: Discrepancies often arise from solvation effects or incomplete basis sets in DFT models. Strategies include:
- Implicit solvent modeling : Incorporate PCM (Polarizable Continuum Model) to simulate solvent interactions.
- Conformational sampling : Use molecular dynamics (MD) simulations to identify dominant conformers in solution.
- Experimental benchmarking : Compare computed IR/Raman spectra with experimental data to refine force fields.
For example, gauche interactions in the dihydro-pyrimidine ring may require hybrid functionals (e.g., M06-2X) for accurate stabilization energy predictions .
Q. Q4. What experimental design principles apply to optimizing catalytic systems for derivatizing this compound?
Methodological Answer:
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions, using response surface methodology (RSM) to evaluate ligand effects.
- Kinetic studies : Employ stopped-flow techniques to monitor intermediate formation during derivatization.
- In situ analytics : Use HPLC-MS to track byproducts and adjust reaction parameters dynamically.
For instance, Suzuki-Miyaura coupling of the pyrimidine core may require controlled oxygen exclusion to prevent catalyst poisoning .
Q. Q5. How can researchers assess the compound’s bioactivity while mitigating false positives in cell-based assays?
Methodological Answer:
- Counter-screening : Include orthogonal assays (e.g., enzymatic vs. whole-cell) to confirm target engagement.
- Dose-response validation : Use Hill slope analysis to distinguish specific binding from nonspecific aggregation.
- Proteomics profiling : LC-MS/MS can identify off-target interactions in complex biological matrices.
For example, anti-HIV activity screening should pair viral load quantification (qPCR) with cytotoxicity assays (MTT) to validate selectivity .
Data Analysis and Interpretation
Q. Q6. What statistical methods are recommended for analyzing structure-activity relationships (SAR) in analogs of this compound?
Methodological Answer:
- Multivariate analysis : Partial least squares (PLS) regression correlates substituent electronic parameters (Hammett σ) with bioactivity.
- Cluster analysis : Group analogs by scaffold similarity (e.g., Tanimoto coefficients) to identify pharmacophoric features.
- Machine learning : Train random forest models on datasets with >50 analogs to predict logP or IC values.
Open-source tools like RDKit or KNIME facilitate descriptor calculation and model validation .
Q. Q7. How should researchers address batch-to-batch variability in synthetic yields during scale-up?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement real-time FTIR or Raman monitoring to detect intermediate degradation.
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size distribution for crystallization steps.
- Robustness testing : Use Plackett-Burman designs to identify sensitive parameters (e.g., stirring rate, cooling gradient).
For example, variations in cyclization efficiency >10% may indicate inadequate temperature control during reflux .
Emerging Research Directions
Q. Q8. What strategies are effective for incorporating this compound into supramolecular systems for electronic applications?
Methodological Answer:
- Co-crystallization : Screen with π-acidic partners (e.g., tetracyanoquinodimethane) to modulate charge-transfer interactions.
- DFT-guided design : Calculate frontier molecular orbitals (HOMO/LUMO) to predict conductivity in thin films.
- Langmuir-Blodgett films : Assess monolayer formation at air-water interfaces using surface pressure-area isotherms.
Recent studies highlight its potential as a n-type semiconductor due to electron-deficient pyrimidine cores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
